1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-3-6-17(7-4-15)26-12-11-25(21(26)28)14-20(27)24-10-9-18(13-24)29-19-8-5-16(2)22-23-19/h3-8,18H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLLCVZWASPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NN=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one can be synthesized through a multi-step reaction sequence. The synthesis typically begins with the preparation of the pyridazine and pyrrolidine intermediates, which are subsequently linked together using an appropriate coupling reagent. The final imidazolidinone structure is then formed through cyclization reactions.
Industrial Production Methods:
For industrial production, optimization of each step is crucial to ensure high yields and purity. This may involve the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of robust purification protocols. Ensuring the scalability of the synthesis while maintaining environmental and economic sustainability is a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to modify the imidazolidinone or pyridazine rings.
Substitution: : Substitution reactions can occur on the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, nitrating agents, and other electrophiles under varying conditions.
Major Products:
Depending on the reaction conditions and reagents used, a range of major products can be obtained. These include derivatives with altered electronic properties, which could potentially enhance the compound's activity or stability.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one serves as a versatile building block for creating more complex molecules. It can be utilized to study the effects of structural modifications on chemical reactivity and stability.
Reactions Involved :
- Oxidation : Can introduce oxygen-containing functional groups.
- Reduction : Modifies the imidazolidinone or pyridazine rings.
- Substitution : Occurs on aromatic rings or nitrogen atoms.
Biological Research
The compound is of interest in biological research due to its potential as a pharmacophore. Its structure enables interactions with various biological targets, making it a candidate for drug development studies.
Potential Biological Activities :
- Enzyme Inhibition : May act as an inhibitor for specific enzymes.
- Receptor Modulation : Could modulate receptor activity affecting signaling pathways.
Drug Development
Research indicates that this compound may exhibit various therapeutic properties. Studies focus on its role in:
- Antimicrobial activity against bacteria and fungi.
- Anticancer properties through inhibition of tumor growth.
Case Studies
Recent studies have explored similar compounds in the imidazolidinone class, demonstrating promising results in inhibiting bacterial growth and modulating immune responses. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli in disc diffusion assays.
Material Science
In industry, this compound can be utilized in developing new materials with specific properties such as polymers or coatings. Its reactivity allows for modifications that enhance material performance.
Mechanism of Action
The mechanism by which 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound's structure allows for the formation of specific binding interactions, potentially leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s closest structural analogue is 1-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one (C₂₁H₂₄N₄O₃; MW: 380.44 g/mol) . This analogue replaces the 6-methylpyridazin-3-yloxy group with a pyridin-4-yloxy substituent.
Table 1: Structural and Electronic Comparison
Electronic and Steric Effects
- Pyridazine vs. In contrast, the pyridine analogue’s single nitrogen atom offers weaker electron-withdrawing effects .
- Methyl Substitution: The 6-methyl group on pyridazine increases steric bulk and lipophilicity (clogP ≈ 2.1 vs.
Pyrrolidine Ring Dynamics
Both compounds feature a pyrrolidine ring, which adopts non-planar conformations due to puckering. Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) could differ between the two compounds due to steric interactions between the methylpyridazine and the oxoethyl group, influencing binding to biological targets .
Pharmacological Implications
- Target Affinity : The pyridazine-based compound may exhibit stronger binding to ATP-binding pockets in kinases (e.g., JAK or PI3K isoforms) due to enhanced electron-deficient interactions.
- Metabolic Stability : The methyl group on pyridazine could slow oxidative metabolism compared to the pyridine analogue, as methyl groups often block CYP450-mediated oxidation.
Research Findings and Limitations
- Synthetic Accessibility : The pyridazine derivative requires more complex synthesis (e.g., regioselective methylation of pyridazine) compared to the pyridine analogue, which can be prepared via standard SNAr reactions .
- Experimental Data Gap: No direct biological data (e.g., IC₅₀ values) are available for either compound in public databases. Predictions are based on structural analogs like imatinib (which uses a pyridine-pyrimidine core) and roflumilast (featuring a substituted bicyclic urea).
Biological Activity
The compound 1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one , also known by its CAS number 2034435-33-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₁N₃O₃
- Molecular Weight : 327.4 g/mol
- CAS Number : 2034435-33-9
The compound features a unique arrangement of functional groups, including a pyridazine ring, a pyrrolidine moiety, and an imidazolidinone structure, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is critical in regulating cell proliferation and survival .
Therapeutic Potential
Research indicates that compounds with similar structural features have shown promise in treating various conditions, including:
- Cancer : Inhibitors of the PI3K pathway have been linked to reduced tumor growth in xenograft models .
- Neurological Disorders : The compound may exhibit anxiolytic properties by interacting with benzodiazepine receptors, as seen in related compounds .
Antitumor Activity
A study involving related imidazolidinone compounds demonstrated significant antitumor effects in mouse models. The efficacy was linked to the compound's ability to enhance free-drug exposure while maintaining low systemic clearance rates .
Anxiolytic Effects
In vivo tests on structurally similar compounds revealed their potential as anxiolytics without the myorelaxant side effects typically associated with benzodiazepines. This suggests that the compound could be explored further for treating anxiety disorders .
Comparative Biological Activity of Related Compounds
Summary of Research Findings
- Antitumor Activity : Compounds similar to the target molecule have shown significant tumor suppression in preclinical models.
- Anxiolytic Properties : Potential for treating anxiety without sedation.
- Synthetic Pathways : Multi-step synthesis routes have been established for related compounds, enhancing understanding of their chemical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
